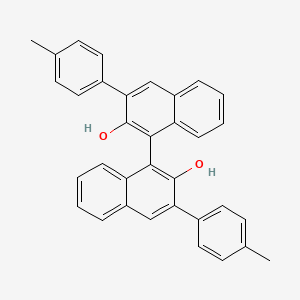
(S)-3,3'-Bis(4-methylphenyl)-1,1'-bi-2-naphthol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3,3'-Bis(4-methylphenyl)-1,1'-bi-2-naphthol is a useful research compound. Its molecular formula is C34H26O2 and its molecular weight is 466.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(S)-3,3'-Bis(4-methylphenyl)-1,1'-bi-2-naphthol, commonly referred to as (S)-BINAP, is a chiral ligand widely recognized for its applications in asymmetric synthesis and catalysis. Its biological activity has garnered attention due to its potential therapeutic implications, particularly in cancer treatment and other diseases. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C34H26O2
- Molecular Weight : 466.60 g/mol
- CAS Number : 885670-60-0
- Appearance : White to light yellow powder
- Melting Point : 207.0 to 212.0 °C
- Solubility : Soluble in tetrahydrofuran and ethanol; insoluble in water .
Anticancer Activity
Research has indicated that (S)-BINAP exhibits significant anticancer properties through various mechanisms:
- Inhibition of Tumor Growth : Studies have shown that (S)-BINAP can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated that (S)-BINAP effectively reduced the viability of breast cancer cell lines in vitro .
- Modulation of Signaling Pathways : The compound has been found to interfere with key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways. This modulation leads to reduced cell survival and increased sensitivity to chemotherapeutic agents .
- Synergistic Effects with Other Drugs : (S)-BINAP has shown potential in enhancing the efficacy of conventional chemotherapeutics when used in combination therapies. This synergistic effect may be attributed to its ability to sensitize cancer cells to drug-induced apoptosis .
Case Studies
A selection of case studies highlights the biological activity of (S)-BINAP:
Toxicity and Safety Profile
While (S)-BINAP exhibits promising biological activities, its safety profile is crucial for therapeutic applications:
- Toxicity : Preliminary studies indicate that at higher concentrations, (S)-BINAP may exhibit cytotoxic effects on normal cells. The cytotoxic concentration (CC50) was determined to be approximately 20 µM for non-cancerous cell lines .
- Safety Precautions : Handling should be conducted under controlled conditions due to potential skin and eye irritation as indicated by hazard statements associated with the compound .
Propiedades
IUPAC Name |
1-[2-hydroxy-3-(4-methylphenyl)naphthalen-1-yl]-3-(4-methylphenyl)naphthalen-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H26O2/c1-21-11-15-23(16-12-21)29-19-25-7-3-5-9-27(25)31(33(29)35)32-28-10-6-4-8-26(28)20-30(34(32)36)24-17-13-22(2)14-18-24/h3-20,35-36H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFDQAQHDCFEBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=C2O)C4=C(C(=CC5=CC=CC=C54)C6=CC=C(C=C6)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H26O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50705199 |
Source


|
| Record name | 3,3'-Bis(4-methylphenyl)[1,1'-binaphthalene]-2,2'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50705199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885670-60-0 |
Source


|
| Record name | 3,3'-Bis(4-methylphenyl)[1,1'-binaphthalene]-2,2'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50705199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














